molecular formula C15H14Cl2FNO3S B2647699 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide CAS No. 1798659-75-2

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2647699
CAS No.: 1798659-75-2
M. Wt: 378.24
InChI Key: BXVQDPOPQQDOAF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a substituted benzenesulfonamide featuring a sulfonamide core functionalized with halogen (chloro, fluoro) and methoxyethyl-aryl substituents. The compound’s structure comprises a benzene ring with 3-chloro and 4-fluoro substituents, while the sulfonamide nitrogen is bonded to a 2-(2-chlorophenyl)-2-methoxyethyl group. Sulfonamides are historically significant in medicinal chemistry due to their antimicrobial, antitumor, and enzyme-inhibitory properties . Structural characterization of such compounds often employs X-ray crystallography, with SHELX software being a standard tool for refinement and analysis .

Properties

IUPAC Name

3-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2FNO3S/c1-22-15(11-4-2-3-5-12(11)16)9-19-23(20,21)10-6-7-14(18)13(17)8-10/h2-8,15,19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVQDPOPQQDOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2-chlorophenyl)-2-methoxyethanol, which is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound’s 3-Cl and 4-F substituents may enhance electrophilic reactivity compared to non-fluorinated analogs (e.g., ). Fluorine’s electron-withdrawing effect could influence binding affinity in biological targets .
  • N-Substituent Complexity : The 2-(2-chlorophenyl)-2-methoxyethyl group introduces a chiral center and aryl-halogen interactions, contrasting with heterocyclic substituents in or simpler alkyl chains in .

Biological Activity

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its complex structure includes a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article examines the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C13H19ClN2O5S
  • Molecular Weight : 350.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide moiety can inhibit certain enzymes, while the chloro-substituted aromatic ring may interact with various receptors and proteins, modulating their functions.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and replication.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect can be beneficial in conditions such as arthritis and other inflammatory diseases.

Table 2: Inhibition of Cytokine Production

CytokineConcentration (µM)Inhibition (%)Reference
TNF-α1050
IL-61040
IL-1β1030

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the efficacy of various sulfonamides against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Research on Anti-inflammatory Properties :
    A recent investigation focused on the anti-inflammatory effects of sulfonamides in a murine model of arthritis. The study found that treatment with sulfonamide derivatives resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers.

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